molecular formula C4H6O4Se2 B098761 2-(Carboxymethyldiselanyl)acetic acid CAS No. 16066-50-5

2-(Carboxymethyldiselanyl)acetic acid

Cat. No.: B098761
CAS No.: 16066-50-5
M. Wt: 276 g/mol
InChI Key: ISXMQLKMDJNRKU-UHFFFAOYSA-N
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Description

2-(Carboxymethyldiselanyl)acetic acid is a selenorganic compound featuring a diselanyl (-Se-Se-) bridge connecting two carboxymethyl groups. While direct structural or synthetic data for this compound are absent in the provided evidence, its properties can be inferred from analogous sulfur-containing derivatives and general selenium chemistry. Selenium’s lower electronegativity and larger atomic radius compared to sulfur (S) significantly influence bonding, acidity, and reactivity. This compound is hypothesized to exhibit unique redox behavior and biological activity due to selenium’s role in antioxidant systems .

Properties

CAS No.

16066-50-5

Molecular Formula

C4H6O4Se2

Molecular Weight

276 g/mol

IUPAC Name

2-(carboxymethyldiselanyl)acetic acid

InChI

InChI=1S/C4H6O4Se2/c5-3(6)1-9-10-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)

InChI Key

ISXMQLKMDJNRKU-UHFFFAOYSA-N

SMILES

C(C(=O)O)[Se][Se]CC(=O)O

Canonical SMILES

C(C(=O)O)[Se][Se]CC(=O)O

Synonyms

Diselenodiacetic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, physicochemical properties, and applications of 2-(carboxymethyldiselanyl)acetic acid with related acetic acid derivatives:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) pKa (Carboxylic Acid) Key Applications/Properties References
2-(Carboxymethyldiselanyl)acetic acid -Se-Se- bridge, two -COOH groups ~226 (estimated) ~2.5–3.5 (estimated)* Hypothesized: Antioxidant, enzyme mimics Inferred
2-(Carboxymethylthio)ethyltrimethylsilane () -S- bridge, -COOH, -Si(CH₃)₃ 222.37 ~2.8–3.2 Silicon-stabilized thioether; used in organometallic synthesis
2-(3-Bromo-4-methoxyphenyl)acetic acid () -Br, -OCH₃, -COOH 259.07 ~4.2 Synthesis of Combretastatin A-4, Vancomycin analogs
2-(5-Cyclohexyl-3-isopropylsulfanyl-benzofuran-2-yl)acetic acid () -S-, benzofuran, -COOH 332.44 ~4.5 Antitumor, antimicrobial agents
Diphenylhydantoic acid () Ureido, diphenyl, -COOH 286.29 ~2.9 Pharmaceutical intermediates

*Estimated based on selenium’s weaker electronegativity reducing acidity compared to sulfur analogs.

Key Findings from Comparative Analysis

Electronic Effects and Acidity
  • Selenium vs. Sulfur : The diselanyl group in 2-(carboxymethyldiselanyl)acetic acid likely reduces acidity (higher pKa) compared to sulfur analogs (e.g., 2-(carboxymethylthio) derivatives) due to selenium’s lower electronegativity .
  • Aromatic Substitutents : Electron-withdrawing groups (e.g., -Br in ) increase acidity (lower pKa), while electron-donating groups (e.g., -OCH₃ in ) decrease it .
Crystal Packing and Hydrogen Bonding
  • Sulfur/Selenium Analogs: Sulfur-containing derivatives (e.g., ) form O-H···O hydrogen-bonded dimers (R₂²(8) motif).
  • Benzofuran Derivatives () : Stabilized by π-π stacking and C-H···O bonds, suggesting that bulky substituents (e.g., cyclohexyl) enhance hydrophobic interactions .

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